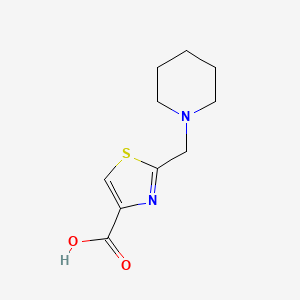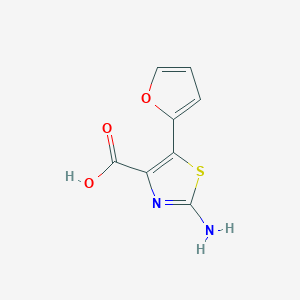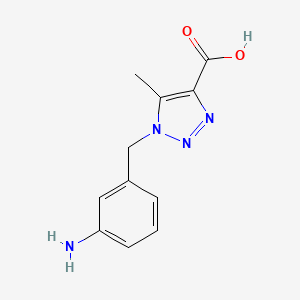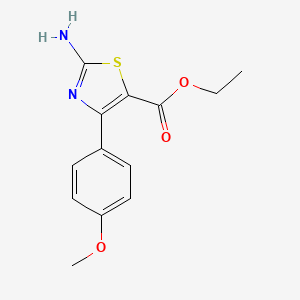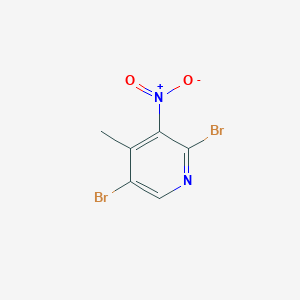
2,5-Dibromo-4-methyl-3-nitropyridine
Overview
Description
2,5-Dibromo-4-methyl-3-nitropyridine is a chemical compound with the CAS Number: 947534-69-2. It has a molecular weight of 295.92 and its IUPAC name is 2,5-dibromo-4-methyl-3-nitropyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-methyl-3-nitropyridine can be represented by the InChI code: 1S/C6H4Br2N2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Scientific Research Applications
Vibrational and Spectral Studies
Conformational Stability and Spectroscopy : The conformational stability and vibrational spectroscopy of related nitropyridine derivatives have been investigated using density functional theory (DFT) and vibrational spectral studies. This includes analyzing molecular stability and bond strength through natural bond orbital (NBO) analysis and determining HOMO and LUMO energies for charge transfer understanding (Balachandran, Lakshmi, & Janaki, 2012).
Crystal and Molecular Structures : Studies have determined the crystal structures of various nitropyridine derivatives, revealing their stabilization by hydrogen bonds and layered arrangement. This involved comparing molecular structures from DFT studies with X-ray analysis and examining vibrational wavenumbers (Bryndal et al., 2012).
Chemical Reactions and Transformations
Oxidative Amination : Research has shown that 3-nitropyridine can react with ammonia or alkylamines under various conditions, yielding products with high regioselectivity. This highlights the potential of nitropyridines in synthetic chemistry (Bakke & Svensen, 2001).
Nucleophilic Alkylations : Nitropyridines have been used in reactions with chloroform and other agents under vicarious nucleophilic substitution conditions, demonstrating their versatility in organic synthesis (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Optical and Electronic Properties
Nonlinear Optical Properties : The synthesis and structure of 2-amino-5-nitropyridinium dihydrogen monophosphate, a compound combining mineral and organic moieties, demonstrate enhanced quadratic nonlinear optical properties. This represents an innovative approach in designing materials for optical applications (Masse & Zyss, 1991).
Quantum Chemical Calculations : Quantum chemical studies on derivatives of nitropyridine have been conducted to understand their energy, molecular structure, and electronic properties. This includes exploring the intramolecular charge transfer and hyperconjugative interactions (Sivaprakash, Prakash, Mohan, & Jose, 2019).
Microbial Transformation
- Biotransformation Studies : Research into the microbial transformation of nitropyridine derivatives has led to the discovery of new compounds. This includes exploring the impact of different microbial strains on the transformation process and optimizing reaction conditions for improved yields (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2,5-dibromo-4-methyl-3-nitropyridine belongs, are known to interact with various biological targets
Biochemical Pathways
Nitropyridines have been used in the synthesis of various compounds, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 29592 , which could influence its bioavailability
Result of Action
As a nitropyridine, it may participate in various chemical reactions that could potentially influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Safety and Hazards
The safety information for 2,5-Dibromo-4-methyl-3-nitropyridine includes the following hazard statements: H302-H315-H320-H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2,5-dibromo-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWWZPPJIRAWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652035 | |
| Record name | 2,5-Dibromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-methyl-3-nitropyridine | |
CAS RN |
947534-69-2 | |
| Record name | 2,5-Dibromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



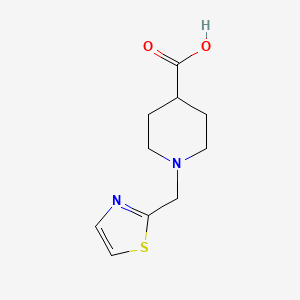




![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)
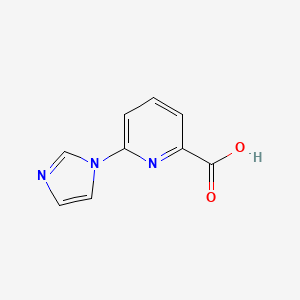
![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)
